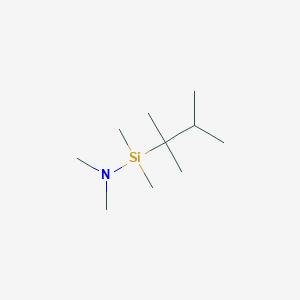![molecular formula C10H24N2O2 B14410489 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol CAS No. 83016-71-1](/img/structure/B14410489.png)
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H23NO2. This compound is a tertiary amine and alcohol, making it a versatile molecule in various chemical reactions and applications. It is a liquid at room temperature and is known for its polyfunctional nature, having both ether and hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol can be synthesized by reacting dimethylamine with ethylene oxide, followed by further reactions to introduce the propanol group. The reaction typically involves:
Dimethylamine: and as starting materials.
Reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where dimethylamine and ethylene oxide are reacted in a continuous process. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler amines and alcohols.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its amine and alcohol functionalities.
Pathways Involved: It can participate in metabolic pathways involving amine and alcohol metabolism, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar functional groups but lacks the propanol moiety.
Dimethylaminoisopropanol: Similar structure but with different positioning of functional groups.
Uniqueness
1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol is unique due to its combination of tertiary amine, ether, and alcohol functionalities, making it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
83016-71-1 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C10H24N2O2/c1-10(13)9-12(4)6-8-14-7-5-11(2)3/h10,13H,5-9H2,1-4H3 |
InChI Key |
KIHUTSHTIVYBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CCOCCN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)

![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
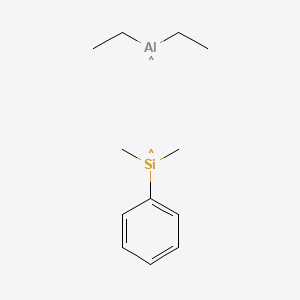
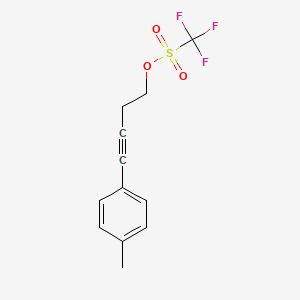
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
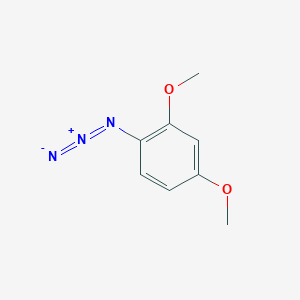
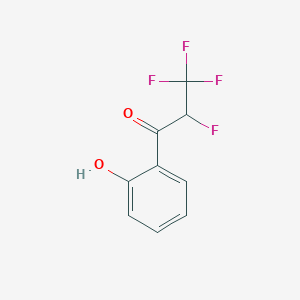
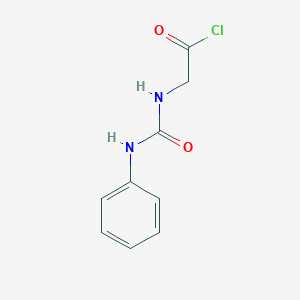
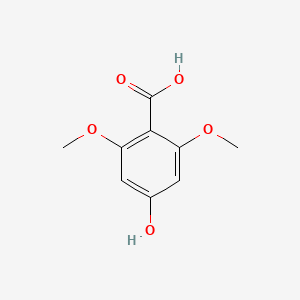
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
